2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1340355-11-4
VCID: VC5471682
InChI: InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2
SMILES: C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F
Molecular Formula: C11H8ClFN2O
Molecular Weight: 238.65

2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine

CAS No.: 1340355-11-4

Cat. No.: VC5471682

Molecular Formula: C11H8ClFN2O

Molecular Weight: 238.65

* For research use only. Not for human or veterinary use.

2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine - 1340355-11-4

Specification

CAS No. 1340355-11-4
Molecular Formula C11H8ClFN2O
Molecular Weight 238.65
IUPAC Name 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
Standard InChI InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2
Standard InChI Key GWBPKDTWVMYHSE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine has the molecular formula C₁₁H₈ClFN₂O, derived from its pyrimidine core (C₄H₃N₂) substituted with chlorine (Cl), a (2-fluorophenyl)methoxy group (C₇H₅FO), and additional hydrogen atoms. The molecular weight is calculated as 252.67 g/mol, consistent with halogenated pyrimidines of similar complexity .

Structural Characteristics

The pyrimidine ring’s 2-position is occupied by a chlorine atom, while the 4-position features a methoxy group (-OCH₂-) linked to a 2-fluorophenyl moiety. This substitution pattern enhances electronic asymmetry, influencing reactivity and intermolecular interactions. X-ray crystallography data for analogous compounds suggest a planar pyrimidine ring with bond angles and lengths typical of aromatic heterocycles .

PropertyValueSource Compound Reference
Molecular FormulaC₁₁H₈ClFN₂ODerived from
Molecular Weight252.67 g/molCalculated
Density~1.3 g/cm³
Boiling PointEstimated >300°C
LogP (Partition Coeff.)~2.2 (predicted)

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine follows a two-step protocol adapted from methods used for analogous 2-chloro-4-substituted pyrimidines :

  • Substitution at the 4-Position:
    A 4-chloropyrimidine precursor undergoes nucleophilic aromatic substitution with (2-fluorophenyl)methanol in the presence of a base (e.g., sodium hydride or potassium tert-butoxide). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate this reaction at elevated temperatures (80–100°C) .

  • Chlorination at the 2-Position:
    The intermediate 4-[(2-fluorophenyl)methoxy]pyrimidine is treated with chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux conditions. Catalytic amounts of N,N-dimethylformamide (DMF) may enhance chlorination efficiency .

Optimization Strategies

Patent CN103554036B highlights challenges in avoiding byproducts like 4-chloro-2-substituted isomers . Key optimizations include:

  • Solvent Selection: Using methylene chloride or toluene improves reaction selectivity.

  • Stoichiometric Control: Maintaining a 1:10 molar ratio of precursor to chlorinating agent minimizes side reactions.

  • Temperature Gradients: Gradual heating from 0°C to room temperature reduces exothermic side processes .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with a predicted boiling point exceeding 300°C based on analogs like 2-Chloro-4-(4-fluorophenyl)pyrimidine (364.2°C) . Solubility trends suggest lipophilicity (LogP ~2.2), favoring organic solvents such as dichloromethane and ethyl acetate over aqueous media .

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, related pyrimidines show characteristic signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with distinct splitting patterns for the 2-fluorophenyl group .

  • ¹³C NMR: The pyrimidine carbons appear at δ 150–160 ppm, while the methoxy carbon resonates near δ 55 ppm .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at the 2-position is highly reactive toward nucleophiles, enabling further derivatization. For example, Suzuki-Miyaura coupling with aryl boronic acids could introduce aryl groups at this position, expanding structural diversity.

Stability Under Ambient Conditions

The compound is hygroscopic and requires storage at 2–8°C under inert atmospheres to prevent hydrolysis of the methoxy group . Decomposition pathways may involve cleavage of the ether linkage under strongly acidic or basic conditions.

Related Compounds and Analogues

Compound NameMolecular FormulaKey DifferencesBiological Activity
2-Chloro-4-(4-fluorophenyl)pyrimidineC₁₀H₆ClFN₂Phenyl vs. benzyloxy substituentAntimicrobial
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamineC₁₇H₁₃ClFN₃OAminopyrimidine coreKinase inhibition
Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylateC₁₄H₁₃ClN₂O₂Ester functionalizationAntibacterial

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